molecular formula C14H12ClN3O2 B1662076 N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide CAS No. 848133-76-6

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Cat. No. B1662076
M. Wt: 289.71 g/mol
InChI Key: XDXGFTCQRAQEEG-UHFFFAOYSA-N
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Description

“N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide” is a chemical compound with the empirical formula C14H12ClN3O2 . It is a solid substance and is used as a synthetic intermediate of some epidermal growth factor receptor (EGFR) inhibitors, such as neratinib .


Molecular Structure Analysis

The molecular structure of “N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide” can be represented by the SMILES string CCOC1=CC(N=CC(C#N)=C2Cl)=C2C=C1NC(C)=O . The InChI key for this compound is XDXGFTCQRAQEEG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide” is a solid substance . It has a molecular weight of 289.72 . The predicted density is 1.35±0.1 g/cm3 . The melting point is reported to be 250°C , and the predicted boiling point is 518.6±45.0 °C .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Future Directions

“N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide” is used in the synthesis of neratinib, an EGFR inhibitor . Neratinib is used as a treatment for early-stage HER2-positive (human epidermal growth factor receptor 2-positive) breast cancer in adults . This suggests that the compound could continue to play a role in the development of cancer treatments.

properties

IUPAC Name

N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-3-20-13-5-11-10(4-12(13)18-8(2)19)14(15)9(6-16)7-17-11/h4-5,7H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXGFTCQRAQEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463512
Record name N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

CAS RN

848133-76-6
Record name N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide
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Record name N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
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Record name N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
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Record name N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide
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Synthesis routes and methods

Procedure details

3-Cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoline 6 was reacted with a chlorine-substituting reagent to yield 4-Chloro-3-cyano-7-ethoxy-6-N-acetylquinoline 7 followed by condensation with 3-chloro-4-fluoroaniline optionally in the presence of acid to yield N-[4-(3-Chloro-4-fluoro-phenylamino)-3-cyano-7-ethoxy-quinolin-6-yl]-acetamide 8.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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